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Abstract
Imolamine is a pharmacological agent with a primary classification as a coronary vasodilator,

indicated for the treatment of angina pectoris. It also exhibits properties as a local anesthetic

and has been noted for its antiplatelet aggregation activity. This technical guide provides a

comprehensive overview of the currently available pharmacological data on Imolamine,

including its chemical properties, preclinical and clinical findings, and toxicological data. While

extensive research on its specific molecular mechanisms and pharmacokinetics is limited in

publicly accessible literature, this document synthesizes the existing knowledge to support

further investigation and drug development efforts.

Introduction
Imolamine, also known by its brand names Angolon, Angoril, and Coremax, is a synthetic

compound belonging to the phenyloxadiazole class.[1][2] Its primary clinical application is in the

management of angina pectoris, a condition characterized by chest pain due to reduced blood

flow to the heart muscle.[1][2] Additionally, the hydrochloride salt of Imolamine is utilized as a

local anesthetic.[1] Early research has also identified its potential as an antiplatelet aggregation

agent. Despite its clinical use, detailed mechanistic and pharmacokinetic data on Imolamine
are not extensively documented. This guide aims to consolidate the available scientific

information to provide a foundational understanding for research and development

professionals.
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Chemical and Physical Properties
Imolamine is a small molecule with the following chemical and physical characteristics:

Property Value Source(s)

IUPAC Name

N,N-diethyl-2-(5-imino-3-

phenyl-1,2,4-oxadiazol-4-

yl)ethanamine

Chemical Formula C₁₄H₂₀N₄O

Molecular Weight 260.33 g/mol

CAS Number 318-23-0

ATC Code
C01DX09 (Other vasodilators

used in cardiac diseases)

Pharmacodynamics
The pharmacodynamic properties of Imolamine are centered on its effects on the

cardiovascular system and platelet function.

Mechanism of Action
The precise molecular mechanism of action for Imolamine's vasodilatory and antiplatelet

effects is not well-elucidated in the available literature. However, based on its chemical class

(oxadiazole derivative) and its therapeutic effects, several potential mechanisms can be

hypothesized.

As a coronary vasodilator, Imolamine likely acts on the vascular smooth muscle to increase

the diameter of coronary arteries, thereby enhancing blood flow to the myocardium. The

vasodilation could be mediated through several signaling pathways common to vasodilating

agents:

Nitric Oxide (NO) Pathway: Some related heterocyclic compounds, such as sydnonimines,

are known to be NO donors. NO activates soluble guanylate cyclase (sGC) in vascular

smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).
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Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several

downstream targets, resulting in a decrease in intracellular calcium concentration and

smooth muscle relaxation.

Calcium Channel Blockade: Imolamine may act as a calcium channel blocker, inhibiting the

influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle

contraction.

Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle

cells leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium

channels and causes vasodilation.
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Imolamine has been identified as a potent antiplatelet aggregation agent. The inhibition of

platelet aggregation is a key therapeutic strategy in preventing thrombosis. Potential

mechanisms include:

Inhibition of Thromboxane A2 (TXA2) Synthesis: Imolamine may inhibit the cyclooxygenase

(COX) enzyme, reducing the synthesis of TXA2, a potent platelet agonist.

ADP Receptor Antagonism: It could block the P2Y12 receptor, an ADP receptor on the

platelet surface, which plays a crucial role in platelet activation and aggregation.

Increase in Cyclic Adenosine Monophosphate (cAMP): An increase in intracellular cAMP

levels in platelets inhibits platelet activation and aggregation.
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The local anesthetic effect of Imolamine hydrochloride is likely due to the blockade of voltage-

gated sodium channels in the neuronal cell membrane. By inhibiting sodium influx, Imolamine
prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the

localized area of application.

Clinical Pharmacodynamics
A clinical study in patients with exertional angina pectoris provides some insight into the

hemodynamic effects of Imolamine.

Parameter Result

Pacing-induced Angina Improved in 4 out of 7 patients

Heart Rate No significant change

Mean Pulmonary Artery Pressure No significant change

Left Ventricular Systolic Pressure No significant change

Left Ventricular End-diastolic Pressure No significant change

Data from a study with 100 mg parenteral

administration of Imolamine in 10 patients.

Pharmacokinetics
Detailed pharmacokinetic data for Imolamine, including absorption, distribution, metabolism,

and excretion, are not available in the public domain.

Toxicology
Preclinical studies have provided some data on the acute toxicity of Imolamine.

Parameter Value Route of Administration

LD₅₀ 650 mg/kg Oral

LD₅₀ 250 mg/kg Intravenous

Data from preclinical studies.
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Imolamine is also reported to have moderate liver toxicity.

Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of Imolamine on platelet aggregation induced by

various agonists.

Methodology (Light Transmission Aggregometry):

Blood Collection: Whole blood is collected from healthy, consenting donors into tubes

containing an anticoagulant (e.g., 3.2% sodium citrate).

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g.,

200 x g) for 10-15 minutes at room temperature to separate the PRP.

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher

speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100%

aggregation).

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized

concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

Assay Procedure:

Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.

A baseline is established.

Imolamine (at various concentrations) or vehicle control is added to the PRP and

incubated for a specified time (e.g., 2-5 minutes).

A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce

aggregation.

The change in light transmission through the PRP suspension is recorded over time as

platelets aggregate.
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Data Analysis: The maximum percentage of platelet aggregation is calculated for each

concentration of Imolamine and compared to the vehicle control to determine the inhibitory

effect and calculate the IC₅₀ value.

Start: Blood Collection

Low-Speed Centrifugation High-Speed Centrifugation

Platelet-Rich Plasma (PRP)

Adjust Platelet Count

Platelet-Poor Plasma (PPP)

Incubate with Imolamine

Add Platelet Agonist
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(Light Transmission)

End: Data Analysis
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Assessment of Coronary Vasodilation
Objective: To measure the effect of Imolamine on coronary artery diameter and blood flow.

Methodology (In Vivo Animal Model):

Animal Preparation: An appropriate animal model (e.g., swine, canine) is anesthetized and

instrumented for hemodynamic monitoring.

Catheterization: A guide catheter is introduced into a peripheral artery and advanced to the

coronary ostia under fluoroscopic guidance.

Baseline Measurements: Baseline coronary angiography is performed to visualize the

coronary arteries. Intracoronary Doppler or pressure wires can be used to measure baseline

coronary blood flow velocity and pressure.

Drug Administration: Imolamine is administered, typically via intracoronary or intravenous

injection, at varying doses.

Post-Dose Measurements: Coronary angiography is repeated to assess changes in coronary

artery diameter. Coronary blood flow velocity and pressure are continuously monitored.

Data Analysis: The percentage change in coronary artery diameter and the change in

coronary blood flow reserve (CFR) are calculated to quantify the vasodilatory effect of

Imolamine.

Drug Interactions
Iloprost: May increase the hypotensive activities of Imolamine.

Isosorbide mononitrate: Imolamine may increase the vasodilatory activities of Isosorbide

mononitrate.

Patent Blue: The therapeutic efficacy of Imolamine can be decreased when used in

combination with Patent Blue.

Conclusion
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Imolamine is a clinically utilized coronary vasodilator with additional local anesthetic and

antiplatelet properties. While its therapeutic benefits in angina pectoris are established, a

detailed understanding of its pharmacological profile is hampered by the limited availability of

comprehensive mechanistic, pharmacokinetic, and pharmacodynamic data. The hypothesized

mechanisms of action, including modulation of the nitric oxide-cGMP pathway for vasodilation

and cAMP pathway for antiplatelet effects, require experimental validation. Further research is

warranted to fully characterize the pharmacological properties of Imolamine, which could

unveil its broader therapeutic potential and optimize its clinical use. This guide serves as a

foundational resource for directing future preclinical and clinical investigations into this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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